3a,6,7,7a-Tetrahydro-1H-indene
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Overview
Description
3a,6,7,7a-Tetrahydro-1H-indene is an organic compound with the molecular formula C9H12. It is a bicyclic hydrocarbon that belongs to the class of indenes. This compound is known for its unique structure, which consists of a fused cyclopentane and cyclohexene ring system. It is also referred to as tetrahydroindene due to the presence of four additional hydrogen atoms compared to indene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,7,7a-Tetrahydro-1H-indene can be achieved through various methods. One common approach involves the hydrogenation of indene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. The reaction conditions can vary, but a typical setup might involve hydrogenation at 50-100 psi and temperatures ranging from 50-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of high-pressure reactors and advanced catalysts can enhance the reaction rate and selectivity, making the production process more economically viable .
Chemical Reactions Analysis
Types of Reactions
3a,6,7,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated hydrocarbons. Catalysts such as nickel (Ni) or platinum (Pt) are often used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: Hydrogen gas (H2) with Ni or Pt catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, HNO3 for nitration.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3a,6,7,7a-Tetrahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3a,6,7,7a-Tetrahydro-1H-indene depends on its specific application and the functional groups present in its derivativesThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 3a,6,7,7a-Tetrahydro-1H-indene, lacking the additional hydrogen atoms.
Tetrahydronaphthalene: A similar bicyclic hydrocarbon with a fused benzene and cyclohexane ring system.
Cyclopentane: A simpler monocyclic hydrocarbon with a five-membered ring.
Uniqueness
This compound is unique due to its specific ring structure and the presence of additional hydrogen atoms compared to indene. This structural feature imparts different chemical reactivity and physical properties, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
13320-60-0 |
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Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3a,6,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,3-4,6,8-9H,2,5,7H2 |
InChI Key |
LMEHFWAWAHGMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=CC2C=C1 |
Origin of Product |
United States |
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